3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA
Overview
Description
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA is a complex organic compound that features a combination of benzotriazole, thiourea, and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers and stabilizers.
Mechanism of Action
The mechanism of action of 3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The compound can activate substrates and stabilize transition states, making it useful in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyacetophenone: Shares the methoxy and chloro substituents but lacks the benzotriazole and thiourea groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with different substituents, used as an organocatalyst.
2-Methoxyphenyl isocyanate: Contains the methoxy group but differs in its overall structure and reactivity.
Uniqueness
3-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-NITROBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O4S/c1-12-9-17-18(27-28(26-17)13-7-8-20(33-2)15(23)10-13)11-16(12)24-22(34)25-21(30)14-5-3-4-6-19(14)29(31)32/h3-11H,1-2H3,(H2,24,25,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBRLPDLWQXPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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